molecular formula C26H20ClN3O4S B6132700 3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide

3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide

Cat. No. B6132700
M. Wt: 506.0 g/mol
InChI Key: OAVJCQNCRKIUNE-UHFFFAOYSA-N
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Description

3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide, commonly known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

BAY 11-7082 exerts its effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. NF-κB activation is involved in the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, BAY 11-7082 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, BAY 11-7082 has been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by inhibiting NF-κB activation and downregulating anti-apoptotic proteins. In addition, BAY 11-7082 has been found to inhibit the growth of various cancer cell lines and to have anti-viral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of BAY 11-7082 is its wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of BAY 11-7082 is its potential toxicity, particularly at high doses. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.

Future Directions

There are several future directions for the study of BAY 11-7082. One area of research is the development of new drugs based on the structure of BAY 11-7082 for the treatment of various diseases. Another area of research is the investigation of the potential side effects and toxicity of BAY 11-7082, particularly at high doses. In addition, further studies are needed to fully understand the mechanism of action of BAY 11-7082 and its effects on various cell types and tissues.

Synthesis Methods

The synthesis of BAY 11-7082 involves the reaction of 4-chloro-N-phenylbenzamide with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to yield BAY 11-7082.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. In addition, BAY 11-7082 has been found to have anti-viral activity against certain viruses, including HIV-1 and herpes simplex virus.

properties

IUPAC Name

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4S/c27-23-16-11-19(26(32)28-20-9-5-2-6-10-20)17-24(23)35(33,34)30-22-14-12-21(13-15-22)29-25(31)18-7-3-1-4-8-18/h1-17,30H,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVJCQNCRKIUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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